N'-(2-chloroacetyl)-2-(3,4-dimethoxyphenyl)quinoline-4-carbohydrazide N'-(2-chloroacetyl)-2-(3,4-dimethoxyphenyl)quinoline-4-carbohydrazide
Brand Name: Vulcanchem
CAS No.: 743444-32-8
VCID: VC4731396
InChI: InChI=1S/C20H18ClN3O4/c1-27-17-8-7-12(9-18(17)28-2)16-10-14(20(26)24-23-19(25)11-21)13-5-3-4-6-15(13)22-16/h3-10H,11H2,1-2H3,(H,23,25)(H,24,26)
SMILES: COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NNC(=O)CCl)OC
Molecular Formula: C20H18ClN3O4
Molecular Weight: 399.83

N'-(2-chloroacetyl)-2-(3,4-dimethoxyphenyl)quinoline-4-carbohydrazide

CAS No.: 743444-32-8

Cat. No.: VC4731396

Molecular Formula: C20H18ClN3O4

Molecular Weight: 399.83

* For research use only. Not for human or veterinary use.

N'-(2-chloroacetyl)-2-(3,4-dimethoxyphenyl)quinoline-4-carbohydrazide - 743444-32-8

Specification

CAS No. 743444-32-8
Molecular Formula C20H18ClN3O4
Molecular Weight 399.83
IUPAC Name N'-(2-chloroacetyl)-2-(3,4-dimethoxyphenyl)quinoline-4-carbohydrazide
Standard InChI InChI=1S/C20H18ClN3O4/c1-27-17-8-7-12(9-18(17)28-2)16-10-14(20(26)24-23-19(25)11-21)13-5-3-4-6-15(13)22-16/h3-10H,11H2,1-2H3,(H,23,25)(H,24,26)
Standard InChI Key SXXXTWLCJLGFFL-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NNC(=O)CCl)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a quinoline scaffold substituted at the 2-position with a 3,4-dimethoxyphenyl group and at the 4-position with a carbohydrazide functional group modified by a 2-chloroacetyl substituent . Key structural attributes include:

  • Quinoline core: A bicyclic aromatic system with nitrogen at position 1.

  • 3,4-Dimethoxyphenyl group: Provides electron-donating methoxy groups that influence electronic distribution and solubility.

  • Carbohydrazide side chain: The N’ \text{N'}-(2-chloroacetyl) modification introduces reactivity for further derivatization .

Table 1: Key Physicochemical Data

PropertyValueSource
Molecular FormulaC20H18ClN3O4\text{C}_{20}\text{H}_{18}\text{ClN}_{3}\text{O}_{4}
Molecular Weight399.83 g/mol
IUPAC NameN'-(2-Chloroacetyl)-2-(3,4-dimethoxyphenyl)quinoline-4-carbohydrazide
SMILESCOC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NNC(=O)CCl)OC
SolubilityNot fully characterized; likely polar aprotic solvent-soluble

Synthesis and Characterization

Table 2: Critical Reaction Steps and Conditions

StepReagents/ConditionsYieldSource
Pfitzinger ReactionIsatin, 3,4-dimethoxyacetophenone, KOH, ethanol, reflux60-75%
EsterificationEthanol, H2_2SO4_4, reflux85-90%
HydrazinolysisHydrazine hydrate, ethanol, reflux70-80%
ChloroacetylationChloroacetyl chloride, base, DMF65-75%

Spectroscopic Characterization

  • IR Spectroscopy: Key peaks include ν(C=O)\nu(\text{C=O}) at 1645–1681 cm1^{-1} (carbohydrazide and chloroacetyl), ν(N-H)\nu(\text{N-H}) at 3263–3431 cm1^{-1}, and aromatic C-H stretches near 3055 cm1^{-1} .

  • 1^1H NMR: Signals include methoxy singlets (δ\delta 3.8–3.9 ppm), aromatic protons (δ\delta 6.8–8.9 ppm), and NH/CH2_2Cl resonances .

Applications in Proteomics and Chemical Biology

Protein Interaction Studies

The carbohydrazide moiety serves as a versatile handle for:

  • Affinity Probes: Conjugation to biotin/fluorophores for pull-down assays .

  • Crosslinking: Photoactivatable groups enable covalent protein labeling .

Structure-Activity Relationship (SAR) Optimization

  • Methoxy Groups: Enhance lipophilicity and membrane permeability .

  • Chloroacetyl Group: Increases electrophilicity for target covalent modification .

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